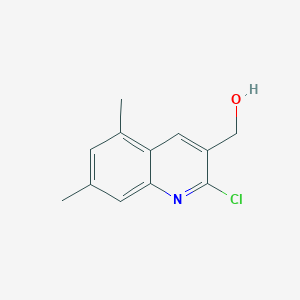

(2-Chloro-5,7-dimethylquinolin-3-yl)methanol

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline framework is a privileged scaffold in medicinal chemistry and drug design. nih.govnih.gov Its presence in numerous natural and synthetic compounds underscores its versatility and importance. researchgate.netmdpi.com Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govorientjchem.org This broad range of biological activities has made the quinoline nucleus a focal point for the development of novel therapeutic agents. nih.govingentaconnect.com

Researchers are continually exploring new synthetic methodologies to create quinoline derivatives with enhanced efficacy and reduced side effects. nih.gov The adaptability of the quinoline ring allows for structural modifications that can fine-tune its biological and chemical properties. orientjchem.org This has led to the investigation of quinoline-based compounds in areas such as materials science and the development of catalysts. tandfonline.commdpi.com The ongoing research into quinoline and its analogues highlights its enduring significance in modern chemical sciences. nih.gov

Overview of Structurally Diverse Quinoline Derivatives in Chemical Sciences

The versatility of the quinoline scaffold allows for the introduction of a wide array of functional groups at various positions on the ring system, leading to a rich diversity of derivatives. orientjchem.org These modifications can dramatically influence the compound's properties and applications. orientjchem.org For instance, the substitution pattern on the quinoline ring is a key determinant of its biological activity. researchgate.net

Some notable classes of quinoline derivatives include:

Aminoquinolines: These compounds, particularly 4-aminoquinolines and 8-aminoquinolines, have been extensively studied for their antimalarial properties. nih.gov

Halo-substituted Quinolines: The introduction of halogen atoms can significantly enhance the biological activity of quinoline derivatives. orientjchem.org

Quinoline Hybrids: Researchers have synthesized hybrid molecules that combine the quinoline scaffold with other heterocyclic compounds to create novel molecules with potentially synergistic or enhanced activities. nih.govresearchgate.netnih.gov

Quinoline Alkaloids: Many naturally occurring compounds with significant biological activities feature a quinoline core structure. nih.gov

The development of novel synthetic methods, including green chemistry approaches, has further expanded the accessible chemical space of quinoline derivatives. tandfonline.com These methods aim to produce these valuable compounds in a more efficient and environmentally friendly manner. tandfonline.com

Contextualization of (2-Chloro-5,7-dimethylquinolin-3-yl)methanol within the Substituted Quinoline Class

The 2-chloro substituent is a common feature in many quinoline derivatives and can serve as a handle for further chemical modifications. The presence of methyl groups can influence the molecule's lipophilicity and steric profile. The hydroxymethyl group at the 3-position introduces a site for potential hydrogen bonding and further functionalization, such as in N-alkylation reactions. researchgate.net

While specific research on the direct applications of this compound is not extensively detailed in the provided search results, its structural motifs are present in quinoline derivatives with known biological activities. The synthesis and characterization of similar compounds, such as (2-Chloro-6-methylquinolin-3-yl)methanol, have been reported, providing insights into their crystal structure and potential interactions. nih.gov The study of such molecules contributes to the broader understanding of structure-activity relationships within the quinoline class of compounds.

Below is a table summarizing the key structural features of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

| This compound | Not explicitly found | C12H12ClNO | 2-Chloro, 5,7-Dimethyl, 3-Hydroxymethyl |

| 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol | 1017402-93-5 | C13H14ClNO | 2-Chloro, 5,7-Dimethyl, 3-(1-Hydroxyethyl) |

| (2-Chloro-5,8-dimethyl-quinolin-3-yl)-methanol | 485337-91-5 | Not specified | 2-Chloro, 5,8-Dimethyl, 3-Hydroxymethyl |

| (2-Chloro-6,8-dimethylquinolin-3-yl)methanol | Not explicitly found | Not specified | 2-Chloro, 6,8-Dimethyl, 3-Hydroxymethyl |

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5,7-dimethylquinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-8(2)10-5-9(6-15)12(13)14-11(10)4-7/h3-5,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHSXHRPUHHWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640644 | |

| Record name | (2-Chloro-5,7-dimethylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017464-08-2 | |

| Record name | (2-Chloro-5,7-dimethylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5,7 Dimethylquinolin 3 Yl Methanol

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of (2-Chloro-5,7-dimethylquinolin-3-yl)methanol identifies several key disconnections that form the basis of a logical synthetic plan. The most immediate disconnection is the carbon-oxygen bond of the primary alcohol, which points to a precursor aldehyde or carboxylic ester. This simplifies the target to a more stable and accessible intermediate, such as 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092) or an ethyl 2-chloro-5,7-dimethylquinoline-3-carboxylate .

Further deconstruction of the quinoline (B57606) scaffold itself suggests two primary pathways based on classical quinoline syntheses:

Vilsmeier-Haack Approach : This disconnection breaks the C2-C3 and C4-N bonds of the pyridine (B92270) ring. This powerful approach leads back to a significantly simpler precursor: N-(3,5-dimethylphenyl)acetamide . This acetanilide (B955) already contains the required arrangement of the methyl groups for the final product and serves as a direct substrate for a one-pot cyclization and chlorination reaction.

Friedländer Annulation : This approach involves disconnecting the N-C4a and C3-C4 bonds. This route would hypothetically start from a 2-amino-3,5-dimethylbenzaldehyde (B1500763) or a related ketone and a three-carbon component that would form the pyridine part of the quinoline ring. However, the Vilsmeier-Haack route is often more direct for achieving the specific 2-chloro-3-formyl substitution pattern.

Based on efficiency and directness, the Vilsmeier-Haack disconnection leading back to N-(3,5-dimethylphenyl)acetamide represents the most strategically sound pathway for synthesizing the target compound's immediate precursors.

Established Approaches to 2-Chloroquinoline-3-hydroxymethyl Scaffolds

The synthesis of the 2-chloroquinoline-3-hydroxymethyl core structure is well-documented, relying on a few robust and high-yielding methodologies.

The Friedländer synthesis is a fundamental method for constructing quinoline rings, typically involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov While versatile, applying this method to achieve the specific substitution pattern of the target compound is less direct than other approaches. A plausible, though multi-step, route would involve:

Condensation of 2-amino-3,5-dimethylbenzaldehyde with a reactant like ethyl acetoacetate (B1235776) to form a quinoline-3-carboxylate derivative.

Conversion of the resulting quinolin-2(1H)-one to the 2-chloroquinoline (B121035) via chlorinating agents.

Reduction of the ester at the C-3 position to the hydroxymethyl group.

This pathway requires the synthesis of a specifically substituted 2-aminoaryl aldehyde, and subsequent transformations are necessary to install the chloro and hydroxymethyl functionalities, making it a more convoluted process compared to Vilsmeier-Haack strategies.

The Vilsmeier-Haack reaction is arguably the most efficient and widely used method for the direct synthesis of 2-chloro-3-formylquinolines from simple N-arylacetamides. nih.govresearchgate.net The reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ijpcbs.com

The synthesis of the key intermediate, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, would proceed by treating N-(3,5-dimethylphenyl)acetamide with the Vilsmeier reagent. The reaction mechanism involves an electrophilic attack by the Vilsmeier reagent on the activated aromatic ring of the acetanilide, followed by cyclization and subsequent chlorination to yield the 2-chloro-3-formylquinoline scaffold in a single step. chempedia.info Studies have shown that acetanilides with electron-donating groups, such as methyl groups, often result in good yields. chemijournal.com The reaction is typically performed by adding POCl₃ to a solution of the acetanilide in DMF at low temperatures, followed by heating to complete the cyclization. chemijournal.comrsc.org

The general conditions for this transformation are summarized in the table below.

| Starting Material | Reagents | Temperature | Reaction Time | Product | Yield |

| N-arylacetamide | POCl₃, DMF | 0-5 °C then 80-90 °C | 4-10 hours | 2-Chloro-3-formylquinoline | 60-80% |

This interactive table summarizes typical conditions for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines. chemijournal.comchemijournal.comchemijournal.com

The final step in the synthesis of this compound is the reduction of the carbonyl group at the C-3 position. This transformation can be readily achieved using standard reducing agents.

From Aldehyde : The reduction of the 2-chloro-3-formylquinoline precursor is most commonly achieved using sodium borohydride (B1222165) (NaBH₄). nih.gov This reagent is selective for aldehydes and ketones and does not affect the chloro substituent or the aromatic quinoline ring. The reaction is typically carried out in an appropriate solvent like methanol (B129727) or ethanol (B145695) under mild conditions. An example from the literature shows the reduction of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) to the corresponding alcohol using NaBH₄ under microwave irradiation, a method that could be adapted for the 5,7-dimethyl analogue. nih.gov

From Carboxylic Ester : If the synthesis proceeds via an ester intermediate, such as ethyl 2-chloro-5,7-dimethylquinoline-3-carboxylate, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would be required to reduce the ester to the primary alcohol.

The choice of reducing agent is dictated by the nature of the precursor at the C-3 position.

| Precursor | Reducing Agent | Solvent | Conditions | Product |

| 2-Chloro-3-formylquinoline | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Mild, e.g., room temp or microwave | (2-Chloroquinolin-3-yl)methanol (B155800) |

| 2-Chloroquinoline-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | THF/Ether | Anhydrous, 0 °C to reflux | (2-Chloroquinolin-3-yl)methanol |

This interactive table outlines common reduction pathways to the target alcohol scaffold.

Regioselective Introduction of Chloro and Methyl Substituents at Positions 2, 5, and 7

The regiocontrol in the synthesis is paramount. The placement of the methyl groups at C-5 and C-7 is determined by the choice of the initial starting material, namely 3,5-dimethylaniline, which is used to prepare the N-(3,5-dimethylphenyl)acetamide precursor.

The introduction of the chlorine atom specifically at the C-2 position is a key transformation that can be achieved through several reliable methods.

Vilsmeier-Haack Reaction : As previously discussed, the Vilsmeier-Haack cyclization of an N-arylacetamide inherently and regioselectively installs a chlorine atom at the C-2 position. rsc.org The phosphorus oxychloride used to generate the Vilsmeier reagent also serves as the chlorinating agent for the newly formed heterocyclic ring. This is the most direct method for the target scaffold.

Chlorination of Quinolin-2(1H)-ones : An alternative and widely used method involves the conversion of a quinolin-2(1H)-one to a 2-chloroquinoline. nuph.edu.uanuph.edu.ua If the synthesis were to proceed through a 5,7-dimethylquinolin-2(1H)-one intermediate (obtainable, for example, via a Friedländer-type reaction), this intermediate could be chlorinated. The reaction is typically carried out by heating the quinolinone with a chlorinating agent such as neat phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). nuph.edu.ua This reaction reliably converts the lactam oxygen to a chloride, providing the 2-chloroquinoline derivative in good yield. nuph.edu.ua

Both methods offer excellent regioselectivity for the C-2 position, a site that is readily activated for nucleophilic substitution in the quinoline ring system.

Methylation Strategies for Positions 5 and 7 of the Quinoline Core

The introduction of methyl groups at the 5 and 7 positions of the quinoline core in this compound is strategically achieved by selecting an appropriately substituted starting material rather than through direct methylation of the quinoline ring. The most effective approach involves commencing the synthesis with 3,5-dimethylaniline.

This precursor is first converted to N-(3,5-dimethylphenyl)acetamide through acylation. This acetanilide derivative then undergoes a Vilsmeier-Haack reaction. nih.govchemijournal.com This reaction, which utilizes a Vilsmeier reagent typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), results in the cyclization of the acetanilide to form the 2-chloro-5,7-dimethylquinoline-3-carbaldehyde intermediate. nih.govchemijournal.comijsr.net The positions of the methyl groups on the starting aniline (B41778) dictate their final location on the quinoline ring, thus providing a regioselective method for their introduction.

The final step in the synthesis of the target compound is the reduction of the formyl group at the 3-position of the quinoline ring. This is commonly achieved using a reducing agent such as sodium borohydride (NaBH₄) to yield the corresponding methanol derivative, this compound. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

For the Vilsmeier-Haack reaction, several parameters can be adjusted to maximize the yield of the 2-chloro-5,7-dimethylquinoline-3-carbaldehyde intermediate. The molar ratio of the Vilsmeier reagent to the N-(3,5-dimethylphenyl)acetamide is a critical factor. Additionally, the reaction temperature and duration are key variables that require careful control to ensure complete reaction and minimize the formation of byproducts. chemijournal.com The choice of the chlorinating agent within the Vilsmeier reagent, such as phosphorus oxychloride or thionyl chloride, can also impact the reaction outcome. nih.gov

Table 1: Optimization Parameters for the Vilsmeier-Haack Reaction

| Parameter | Variable | Potential Impact |

| Reagent Ratio | Molar equivalents of Vilsmeier reagent to acetanilide | Affects reaction completion and yield. |

| Temperature | Reaction temperature (°C) | Influences reaction rate and selectivity. |

| Time | Duration of the reaction (hours) | Determines the extent of conversion to product. |

| Chlorinating Agent | e.g., POCl₃, SOCl₂, PCl₅ | Can affect reactivity and product yield. |

In the subsequent reduction of the formyl group to the alcohol, the choice of reducing agent and catalyst can be optimized. While sodium borohydride is a common and effective reagent, the addition of a catalyst can enhance the reaction's efficiency. For instance, the use of montmorillonite (B579905) K-10, a type of clay catalyst, has been shown to facilitate the reduction of a similar compound, 2-chloro-6-methylquinoline-3-carbaldehyde, under microwave irradiation, suggesting a potential optimization strategy for the synthesis of the target molecule. nih.gov Catalytic transfer hydrogenation represents another avenue for optimization, offering a potentially milder and more selective method for the reduction. nih.govrsc.org

Green Chemistry Principles in Quinoline Derivative Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, aims to reduce the environmental impact of the chemical processes.

One significant area of improvement is the use of alternative energy sources to promote the reactions. Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govacs.orgbenthamdirect.comunf.edu This technique has been successfully applied to various steps in quinoline synthesis, including the Vilsmeier-Haack reaction. researchgate.net

The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives is another key aspect of green chemistry. Ionic liquids (ILs) have been investigated as alternative reaction media for quinoline synthesis. mdpi.comtandfonline.comacs.orgnih.govsemanticscholar.org Their low volatility, thermal stability, and potential for recyclability make them attractive options. acs.org Research has shown that ionic liquids can facilitate quinoline synthesis, in some cases even without the need for a metal catalyst. acs.orgsemanticscholar.org

Table 2: Application of Green Chemistry Principles in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Benefits |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, increased yields, energy efficiency. |

| Safer Solvents | Use of Ionic Liquids (ILs) as reaction media | Low volatility, thermal stability, potential for recyclability. |

| Atom Economy | Development of greener Vilsmeier-Haack reagents | Avoidance of toxic reagents, byproduct recovery and reuse. |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and chemical environment can be assembled.

The ¹H NMR spectrum of (2-Chloro-5,7-dimethylquinolin-3-yl)methanol is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region is expected to show signals for the three protons on the quinoline (B57606) core. The proton at the C4 position is anticipated to appear as a singlet at the most downfield position among the ring protons due to the deshielding effects of the adjacent nitrogen and the C3 substituent. The protons at C6 and C8 are expected to appear as singlets as well, in the aromatic region.

The two methyl groups at the C5 and C7 positions would each produce a sharp singlet, with their chemical shifts influenced by their position on the benzene (B151609) portion of the quinoline ring. The methylene (B1212753) protons (-CH₂) of the methanol (B129727) group are diastereotopic and would likely appear as a singlet, shifted downfield due to the proximity of the aromatic ring and the hydroxyl group. The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H4 | 8.0 - 8.2 | Singlet (s) |

| H6 | 7.3 - 7.5 | Singlet (s) |

| H8 | 7.1 - 7.3 | Singlet (s) |

| -CH₂OH | 4.7 - 4.9 | Singlet (s) |

| 5-CH₃ | 2.4 - 2.6 | Singlet (s) |

| 7-CH₃ | 2.3 - 2.5 | Singlet (s) |

Note: Predicted values are based on standard functional group ranges and analysis of structurally similar compounds. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms of the molecule, assuming no accidental signal overlap. The carbon atoms of the quinoline ring will resonate in the downfield region (typically 120-160 ppm). The C2 carbon, bonded to both chlorine and nitrogen, is expected to be significantly downfield. The quaternary carbons (C2, C3, C4a, C5, C7, C8a) can be distinguished from the protonated carbons (C4, C6, C8) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methylene carbon of the methanol group (-CH₂OH) would appear in the 60-65 ppm range, while the methyl group carbons (5-CH₃, 7-CH₃) would be found in the upfield region (15-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 152 |

| C3 | 135 - 137 |

| C4 | 138 - 140 |

| C4a | 127 - 129 |

| C5 | 136 - 138 |

| C6 | 128 - 130 |

| C7 | 139 - 141 |

| C8 | 125 - 127 |

| C8a | 146 - 148 |

| -CH₂OH | 60 - 65 |

| 5-CH₃ | 20 - 22 |

Note: Predicted values are based on standard functional group ranges and analysis of structurally similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. While most signals in the predicted ¹H NMR are singlets, COSY can be used to confirm the absence of correlations between them, reinforcing the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would definitively link the signals for H4, H6, and H8 to their respective carbon atoms (C4, C6, C8), the methylene protons to the -CH₂OH carbon, and the methyl protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a powerful tool for establishing long-range (2-3 bond) connectivity. Key expected correlations would include the H4 proton to carbons C2, C3, and C4a; the 5-CH₃ protons to C4a, C5, and C6; and the methylene protons (-CH₂) to C2, C3, and C4. These correlations are critical for unambiguously placing the substituents on the quinoline framework.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C₁₂H₁₂ClNO.

The expected monoisotopic mass would be calculated with high precision. HRMS analysis would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by approximately 2 Da (M and M+2).

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways could include:

Loss of the hydroxymethyl radical (•CH₂OH) to form a stable quinoline cation.

Loss of a chlorine radical (•Cl).

Loss of water (H₂O) from the molecular ion.

Cleavage of the methyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

O-H Stretch : A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group involved in hydrogen bonding.

C-H Stretch : Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C and C=N Stretches : Medium to strong absorptions in the 1500-1620 cm⁻¹ region, corresponding to the stretching vibrations within the quinoline aromatic ring system.

C-O Stretch : A strong absorption for the primary alcohol C-O bond is expected in the range of 1050-1150 cm⁻¹.

C-Cl Stretch : A moderate absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this molecule is the substituted quinoline ring. Quinoline itself displays characteristic absorption bands. The presence of substituents—the chloro group, two methyl groups, and the hydroxymethyl group—is expected to cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. These auxochromic groups typically induce a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted quinoline parent compound. The spectrum would likely show multiple bands corresponding to π → π* transitions within the aromatic system.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Supramolecular Assembly

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional architecture of a molecule in the solid state. This powerful analytical technique allows for the precise determination of atomic coordinates, from which crucial geometric parameters such as bond lengths, bond angles, and torsion angles can be calculated. Furthermore, it elucidates the arrangement of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions that govern the supramolecular assembly.

While specific crystallographic data for this compound is not available in the referenced literature, analysis of closely related structures, such as (2-Chloro-8-methylquinolin-3-yl)methanol and (2-Chloro-6-methylquinolin-3-yl)methanol, provides a basis for understanding the expected molecular geometry and packing motifs. nih.govnih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. The quinoline core, a bicyclic aromatic system, is expected to be nearly planar. The bond lengths within this ring system would exhibit values intermediate between typical single and double bonds, characteristic of aromatic delocalization. For instance, the C-C bonds within the rings and the C-N bonds are anticipated to follow established patterns for heteroaromatic compounds.

The C-Cl bond at the 2-position is a key feature, and its length is expected to be consistent with that of a chlorine atom attached to an sp²-hybridized carbon. The methanol substituent at the 3-position introduces a C-C bond connecting to the quinoline ring and a C-O bond, with expected lengths typical for such linkages. The bond angles around the sp²-hybridized carbons of the quinoline ring are predicted to be approximately 120°, while the geometry around the sp³-hybridized carbon of the methanol group would be tetrahedral, with angles around 109.5°. Torsion angles would describe the conformation of the methanol substituent relative to the plane of the quinoline ring.

A hypothetical data table based on typical values for similar structures is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Lengths (Å) | |||||

| C2 | Cl | ~1.74 | |||

| C3 | C_meta | ~1.51 | |||

| C_meta | O | ~1.43 | |||

| Bond Angles (°) | |||||

| Cl | C2 | N1 | ~115 | ||

| Cl | C2 | C3 | ~120 | ||

| C2 | C3 | C_meta | ~122 | ||

| C3 | C_meta | O | ~112 | ||

| Torsion Angles (°) | |||||

| C2 | C3 | C_meta | O | Variable | |

| Note: This data is illustrative and not based on experimental results for the title compound. |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The supramolecular assembly of this compound in the solid state would be directed by a variety of non-covalent interactions. The presence of a hydroxyl group makes it a prime candidate for forming hydrogen bonds. Specifically, the hydroxyl group can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom), potentially leading to the formation of chains or networks of molecules.

A hypothetical data table summarizing potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond (O-H···O) | O-H (methanol) | O (methanol) | ~2.7-3.0 | ~160-180 |

| Hydrogen Bond (O-H···N) | O-H (methanol) | N (quinoline) | ~2.8-3.1 | ~160-180 |

| π-π Stacking | Quinoline Ring | Quinoline Ring | ~3.5-3.8 | N/A |

| Halogen Bond (C-Cl···O) | C-Cl | O (methanol) | ~3.0-3.5 | ~160-180 |

| C-H···π | C-H | Quinoline Ring | ~2.7-3.0 | ~140-160 |

| Note: This data is illustrative and not based on experimental results for the title compound. |

Chemical Reactivity and Derivatization Studies

Reactions Involving the Hydroxymethyl Group at Position 3

The primary alcohol functionality at the C3 position is a key handle for a variety of transformations, including oxidation, esterification, etherification, and conversion to a more reactive chloromethyl group for subsequent nucleophilic attack.

The hydroxymethyl group can be selectively oxidized to yield either the corresponding aldehyde, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092), or the carboxylic acid, 2-chloro-5,7-dimethylquinoline-3-carboxylic acid. The choice of oxidizing agent is crucial in determining the final product.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), are effective for the conversion of the primary alcohol to the aldehyde. These reactions are typically carried out in anhydrous solvents like dichloromethane (B109758) (DCM) to prevent over-oxidation. The selective oxidation to the aldehyde is particularly useful as these carbaldehyde derivatives are key intermediates in the synthesis of various heterocyclic systems.

Conversely, strong oxidizing agents are required to convert the hydroxymethyl group directly to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) can achieve this transformation. The reaction proceeds via the intermediate aldehyde, which is rapidly hydrated and further oxidized under the aqueous acidic or basic conditions.

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), Reflux |

| 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄, Acetone) | 0°C to Room Temperature |

| 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid | Potassium Permanganate (KMnO₄) | Aqueous base, Heat |

The hydroxyl group readily participates in esterification reactions with carboxylic acids or their derivatives. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a particularly mild and effective method. This approach allows for the formation of a wide range of esters under neutral conditions, accommodating sensitive functional groups within the acylating agent.

Ether derivatives can be synthesized via the classic Williamson ether synthesis. This method involves the deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the desired ether.

For further functionalization, the hydroxymethyl group can be converted into a more reactive chloromethyl group. This transformation is commonly achieved by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent. The resulting 3-(chloromethyl)-2-chloro-5,7-dimethylquinoline is a potent electrophile.

The benzylic-like nature of the chloromethyl group makes it highly susceptible to nucleophilic displacement reactions. This allows for the introduction of a wide variety of functional groups at the C3-methyl position. For example, it can be reacted with amines (primary or secondary) to form aminomethyl derivatives, with sodium azide (B81097) to produce the azidomethyl compound, or with thiols to generate thioethers. These reactions significantly expand the library of accessible derivatives from the parent alcohol.

| Nucleophile | Product Functional Group | Example Reagent |

|---|---|---|

| Amine | Aminomethyl | Piperidine, Morpholine |

| Azide | Azidomethyl | Sodium Azide (NaN₃) |

| Thiol | Thioether | Thiophenol |

| Cyanide | Cyanomethyl | Sodium Cyanide (NaCN) |

Reactivity at the Chloro Group at Position 2

The chlorine atom at the C2 position of the quinoline (B57606) ring is activated towards nucleophilic substitution and serves as a handle for transition-metal-catalyzed cross-coupling reactions.

The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 and C4 positions towards nucleophilic aromatic substitution (SₙAr). Consequently, the C2-chloro group can be displaced by a variety of nucleophiles. These reactions typically require elevated temperatures and are often facilitated by a base. Common nucleophiles include amines (anilines, aliphatic amines), alkoxides, and thiolates. For instance, heating the substrate with a primary or secondary amine, often in a polar aprotic solvent like DMF or NMP, can yield the corresponding 2-amino-5,7-dimethylquinolin-3-yl)methanol derivative. Similarly, reaction with sodium methoxide (B1231860) in methanol (B129727) would produce the 2-methoxy derivative.

The C2-chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C2 position and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, leading to the synthesis of 2-alkynyl-quinoline derivatives.

Suzuki Coupling: The Suzuki reaction couples the C2 position with an organoboron reagent, such as a boronic acid or ester. This versatile reaction, catalyzed by a palladium catalyst with a suitable ligand and base, allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It allows for the coupling of the C2-chloro group with a wide variety of primary and secondary amines, including anilines and aliphatic amines, under conditions that are often milder than traditional SₙAr reactions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd complex, Cu(I) salt, Amine base |

| Suzuki | Boronic Acid/Ester | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd complex, Ligand, Base |

| Buchwald-Hartwig | Amine | C(sp²)-N | Pd complex, Ligand, Base |

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a site for reactions typical of tertiary amines and aromatic N-heterocycles, namely alkylation and oxidation.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The nitrogen atom of the quinoline ring can act as a nucleophile and undergo alkylation to form quaternary quinolinium salts. While direct data on this compound is limited, studies on the closely related analog, (2-chloroquinolin-3-yl)methanol (B155800), demonstrate this reactivity. One effective method for N-alkylation of this system is the Mitsunobu reaction, which allows for the coupling of the quinoline with N-heterocyclic compounds. researchgate.net This reaction typically involves a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (P(Ph)₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.net

The reaction proceeds by activating the alcohol of the nucleophilic partner, which then allows for regioselective alkylation on the quinoline nitrogen. This method is noted for its efficiency in coupling two N-heterocyclic compounds under mild conditions. researchgate.net

| Reactant | Reagents | Solvent | Key Feature |

|---|---|---|---|

| (2-chloroquinolin-3-yl)methanol | N-heterocyclic nucleophile, DEAD, P(Ph)₃ | THF | Regioselective N-alkylation |

N-Oxidation: The quinoline nitrogen can be oxidized to the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a carboxylic acid like acetic acid, or with peroxyacids such as meta-chloroperoxybenzoic acid (mCPBA). nih.govias.ac.in The N-oxidation of quinolines and related N-containing aromatic heterocycles has also been successfully carried out using dimethyldioxirane (B1199080) (DMDO), which quantitatively produces the N-oxide as the sole product. researchgate.net

The reactivity in N-oxidation reactions can be influenced by steric effects. For 2-substituted quinolines, bulky groups at the C-2 position can hinder the approach of the oxidizing agent to the nitrogen atom, thereby reducing the reaction rate. researchgate.net Given the presence of the chlorine atom at the C-2 position in this compound, a moderate degree of steric hindrance may be anticipated, potentially influencing the kinetics of N-oxidation. researchgate.net

Electrophilic and Nucleophilic Substitution on the Quinoline Aromatic Ring

The aromatic core of this compound consists of two fused rings: a pyridine (B92270) ring (heterocyclic) and a benzene (B151609) ring (homocyclic). The reactivity of this system towards substitution is heavily influenced by the presence of the nitrogen atom and the existing substituents.

Nucleophilic Substitution: The pyridine ring of the quinoline system is electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. In this compound, the chlorine atom at the C-2 position is activated for displacement by nucleophiles. nih.govwikipedia.org

Research on 2-chloroquinoline-3-carbaldehyde (B1585622) and related analogs confirms that the C-2 chlorine atom is readily replaceable by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. nih.gov The reaction proceeds via a standard SNAr mechanism, which involves the initial addition of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. researchgate.net The higher reactivity of 2-chloroquinoline (B121035) towards certain nucleophiles, such as methoxide ions, compared to 4-chloroquinoline (B167314) has been noted in the literature. researchgate.net

Electrophilic Substitution: In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) on the quinoline nucleus is generally disfavored on the heterocyclic (pyridine) ring. askfilo.comquimicaorganica.org The nitrogen atom deactivates the pyridine ring towards attack by electrophiles. Consequently, electrophilic substitution occurs preferentially on the more electron-rich homocyclic (benzene) ring, primarily at the C-5 and C-8 positions. askfilo.comimperial.ac.uk

For this compound, the directing effects of the existing substituents must be considered. The C-5 and C-7 positions are already occupied by methyl groups. These methyl groups are activating, ortho-, para-directing substituents. The remaining open positions on the benzene ring are C-6 and C-8. The C-7 methyl group would activate the C-6 and C-8 positions, while the C-5 methyl group would further activate the C-6 position. Therefore, electrophilic attack would be strongly directed to the C-6 and C-8 positions of the quinoline core.

| Reaction Type | Most Probable Site of Attack | Reasoning |

|---|---|---|

| Nucleophilic Substitution | C-2 | Activation by ring nitrogen; displacement of chloro leaving group. nih.gov |

| Electrophilic Substitution | C-6 and C-8 | Deactivation of the pyridine ring; activating effect of C-5 and C-7 methyl groups on the benzene ring. askfilo.com |

Ring-Opening and Rearrangement Pathways of the Quinoline Core

While the quinoline ring is a stable aromatic system, under specific and often vigorous reaction conditions, it can undergo ring-opening and rearrangement reactions. A notable pathway for N-heterocycles bearing a leaving group adjacent to the heteroatom is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. acs.orgwikipedia.org

This mechanism is distinct from the direct SNAr pathway and has been extensively studied for other heterocyclic systems like pyrimidines and pyridines. wikipedia.orgbaranlab.org It is typically observed with powerful nucleophiles, such as metal amides (e.g., sodium amide). wikipedia.org In the context of this compound, the SN(ANRORC) mechanism would involve the initial attack of the strong nucleophile at a position other than C-2 (often C-4), leading to the formation of an anionic adduct. This intermediate could then undergo a cleavage of the bond between the nitrogen and C-2, resulting in an open-chain intermediate. Subsequent recyclization, with the expulsion of the chloride ion, would lead to the final substituted product, which may be an isomer of the one expected from a direct SNAr reaction. acs.orgscispace.com While not definitively documented for this specific molecule, the SN(ANRORC) pathway represents a plausible reactivity mode under forcing nucleophilic conditions. baranlab.org

Computational Chemistry and Theoretical Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For (2-Chloro-5,7-dimethylquinolin-3-yl)methanol, DFT calculations offer a detailed understanding of its geometry, orbital energies, and charge distribution. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to ensure accuracy.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the conformation with the lowest energy. For this compound, the quinoline (B57606) core is largely planar. However, the hydroxymethyl group (-CH2OH) at the 3-position introduces conformational flexibility due to rotation around the C3-C(methanol) bond.

Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative)

| Parameter | Predicted Value |

| C2-Cl Bond Length | ~1.74 Å |

| C3-C(methanol) Bond Length | ~1.51 Å |

| C(methanol)-O Bond Length | ~1.43 Å |

| Quinoline Ring C-C Bond Lengths | ~1.37 - 1.42 Å |

| Quinoline Ring C-N Bond Lengths | ~1.33 - 1.38 Å |

| C2-C3-C(methanol) Bond Angle | ~120° |

| C3-C(methanol)-O Bond Angle | ~109.5° |

| Note: These are illustrative values based on typical bond lengths and angles for similar structures and would be precisely determined through DFT calculations. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For quinoline derivatives, the HOMO is typically a π-orbital distributed over the quinoline ring system, indicating that this region is prone to electrophilic attack. The LUMO is usually a π*-orbital, also delocalized over the ring, which can accept electrons in nucleophilic reactions. The presence of the electron-withdrawing chloro group and electron-donating methyl and hydroxymethyl groups will influence the energies of these orbitals.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar 2-chloro-7-methylquinoline (B2438791) derivatives have shown how substituents affect these energy levels. dergi-fytronix.com For this compound, the HOMO-LUMO gap would be a critical parameter in assessing its potential for chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

| Note: These are estimated energy ranges based on related quinoline derivatives. Actual values would be obtained from specific DFT calculations. |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxymethyl group, indicating these are sites for potential protonation or coordination to Lewis acids. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The chloro-substituted carbon and the aromatic protons would also show regions of positive potential. dergi-fytronix.comresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations provide insights into the conformational flexibility, particularly the rotation of the hydroxymethyl group, and the interactions of the molecule with its environment, such as a solvent. tandfonline.comnih.govarabjchem.orgmdpi.comnih.gov

By simulating the molecule in a solvent box (e.g., water or ethanol), one can observe how the solvent molecules arrange around the solute and how hydrogen bonding interactions influence its conformation and stability. MD simulations are valuable for understanding how the molecule behaves in a more realistic, solution-phase environment, which is often more relevant to its practical applications.

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to explore potential reaction pathways for this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and predict the most likely reaction mechanisms.

For instance, the reactivity of the chloro group at the 2-position towards nucleophilic substitution or the oxidation of the hydroxymethyl group could be investigated. Theoretical calculations can help to elucidate the step-by-step mechanism of such transformations, providing valuable information for synthetic chemists looking to modify the molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can also predict various spectroscopic properties of this compound, which can be compared with experimental data for structure validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. scielo.org.za These theoretical spectra can aid in the assignment of experimental signals and confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.net This can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the molecule's photophysical properties.

Analysis of Non-Covalent Interactions

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the non-covalent interactions of this compound. While research into the non-covalent interactions of quinoline derivatives is an active area of investigation, published studies have centered on analogues and related structures rather than this specific compound.

Methodologies such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are commonly employed to elucidate the nature and strength of non-covalent interactions within similar molecular systems. These computational tools are instrumental in identifying and quantifying interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, which collectively govern molecular conformation, crystal packing, and interactions with biological targets.

For instance, studies on related quinoline derivatives have utilized DFT to analyze intramolecular hydrogen bonding between a hydroxyl group and the quinoline nitrogen atom. Such analyses typically involve the calculation of bond critical points and electron density to characterize the strength and nature of these interactions.

Molecular Interactions with Biomolecules in Vitro Mechanistic Studies

Mechanistic Investigations of Enzyme-Ligand Interactions

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-chloroquinoline (B121035) are known to interact with a range of enzymes. nih.govnih.gov These interactions are fundamental to their potential biological activities.

Derivatives of the quinoline nucleus have been widely investigated as enzyme inhibitors. Compounds incorporating the quinoline ring system have shown inhibitory activity against various kinases, which are critical enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis. nih.gov The mechanism often involves competition with ATP at the enzyme's binding site. The versatility of the quinoline scaffold allows it to be a foundational structure for inhibitors of enzymes such as DNA gyrase, topoisomerase, and proteases. nih.gov For instance, 2-chloroquinoline derivatives have been designed as potential dual inhibitors of SARS-CoV-2 MPro and PLPro, both of which are cysteine proteases. nih.gov While direct studies on (2-Chloro-5,7-dimethylquinolin-3-yl)methanol are limited, the body of research on related analogs suggests that enzyme inhibition is a primary mechanism of action.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used to characterize the binding mode of quinoline derivatives with their protein targets. Docking studies on thiopyrano[2,3-b]quinoline derivatives, which can be synthesized from 2-chloro-3-formyl quinoline, have identified key amino acid interactions and binding affinities. nih.gov These in silico studies support further drug development by providing insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. nih.govmdpi.com For example, docking studies of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives with the COVID-19 main protease (PDB: 6LU7) have shown favorable binding energies, suggesting a strong interaction within the active site. researchgate.net

Below is a table summarizing molecular docking results for representative quinoline derivatives against various protein targets, illustrating their potential binding affinities.

| Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Thiopyrano[2,3-b]quinoline | CB1a | -5.3 to -6.1 | LYS-7, ILE-8, GLU-9, LYS-11, TRP-12, PHE-15, LYS-16, ILE-18, TRP-25 |

| N-Substituted-Thiadiazol-Amine | COVID-19 MPro (6LU7) | -5.4 to -8.0 | Not specified |

| N-phenyl-quinolone-carboxamide | PI3Kα | Not specified | Key binding site residues |

Data is for related quinoline derivatives, not the specific subject compound. nih.govmdpi.comresearchgate.net

Enzyme inhibitors can bind to the active site, where the substrate normally binds, or to an allosteric site, a distinct location that regulates the enzyme's activity upon binding. microbenotes.comyoutube.com The binding of an allosteric inhibitor induces a conformational change in the enzyme, which alters the shape of the active site and reduces its affinity for the substrate. microbenotes.com Many quinoline-based kinase inhibitors are designed to target the ATP-binding active site. nih.gov However, the quinoline scaffold is also found in allosteric inhibitors. A notable example is a class of HIV-1 integrase inhibitors (ALLINIs) that bind to an allosteric site at the dimer interface of the enzyme, away from the catalytic site, inducing aberrant multimerization and blocking viral replication. nih.govnih.gov This dual potential for both active site and allosteric inhibition highlights the versatility of the quinoline framework.

Molecular-Level Interactions with Nucleic Acids (e.g., DNA Intercalation, Groove Binding)

The planar, aromatic nature of the quinoline ring system allows it and its derivatives to interact directly with DNA. orientjchem.org Two primary modes of non-covalent interaction are DNA intercalation and groove binding. beilstein-journals.org In intercalation, the planar quinoline ring inserts itself between the base pairs of the DNA double helix, which can distort the DNA structure and interfere with processes like replication and transcription. nih.gov Alternatively, molecules can bind to the minor or major grooves of the DNA helix, often stabilized by hydrogen bonds and van der Waals forces with the edges of the base pairs. beilstein-journals.orgresearchgate.net Studies on various quinoline derivatives have confirmed their ability to act as DNA minor groove-binding agents or as intercalators, supporting the hypothesis that DNA is a potential molecular target for this class of compounds. researchgate.netingentaconnect.com

Investigation of Fundamental Cellular Pathway Modulation (e.g., Cell Cycle Regulation, Apoptosis Pathway Components) at a Mechanistic Level

By inhibiting key enzymes, quinoline derivatives can modulate fundamental cellular pathways. nih.gov The inhibition of kinases involved in cell signaling cascades, such as the PI3K/AkT/mTOR and Ras/Raf/MEK pathways, can disrupt processes that control cell survival, proliferation, and angiogenesis. nih.gov Such disruptions can lead to cell cycle arrest at various checkpoints (e.g., G2/M phase) and the induction of apoptosis (programmed cell death). rsc.orgnih.gov Studies on novel quinoline-acrylamide hybrids, for example, have demonstrated that their antiproliferative effects on breast cancer cells are associated with the inhibition of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis. rsc.org Mechanistically, this can involve the downregulation of anti-apoptotic proteins and the overexpression of pro-apoptotic components like caspases. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

The table below summarizes general SAR findings for various classes of quinoline derivatives.

| Quinoline Derivative Class | Biological Target/Activity | Key SAR Findings |

| 2-Chloroquinoline Analogs | Antitubercular | The nature and position of substitutions on the quinoline nucleus directly correlate with antimycobacterial activity. |

| Quinoline-based NNRTIs | HIV Reverse Transcriptase | Pyrimidine-containing derivatives showed higher docking scores than pyrazoline-containing ones; electron-withdrawing groups on an attached phenyl ring improved binding affinity. |

| Mefloquine Analogs | Antituberculosis | Electron-donating groups (e.g., -OH, -OMe) on an attached aromatic ring increased anti-TB potential. |

Data is generalized from SAR studies on various quinoline derivatives. nih.govnih.govmdpi.com

Insufficient Data for Requested Article on this compound as a Molecular Probe

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific information regarding the development and application of this compound as a molecular probe for biological systems research.

While the broader class of quinoline derivatives has been extensively studied for the development of fluorescent probes with various applications in biological imaging and sensing, this general information does not meet the strict requirement to focus exclusively on "this compound." The generation of an article with the requested level of detail, including data tables and specific research findings, is contingent on the existence of such data in the public domain.

Therefore, without any specific studies on the synthesis, characterization, or application of this compound as a molecular probe, it is not possible to generate the scientifically accurate and detailed article as per the user's instructions.

Applications in Materials Science and Analytical Chemistry

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the hydroxymethyl group in (2-Chloro-5,7-dimethylquinolin-3-yl)methanol provide potential coordination sites for metal ions. This characteristic makes it a candidate for use as a ligand in coordination chemistry, forming complexes with various transition metals. These complexes can, in turn, exhibit catalytic activity.

Quinoline-based ligands are known to form stable complexes with copper(II), which have been investigated for their catalytic properties. rsc.orgmdpi.com For instance, copper(II) complexes of quinoline-derived ligands have been shown to be effective in photoredox catalysis for atom transfer radical addition (ATRA) reactions. rsc.org These reactions are significant in organic synthesis for forming carbon-carbon bonds. Similarly, copper(II) complexes with quinolinyl anilido-imine ligands have demonstrated excellent catalytic activity in Chan-Lam coupling reactions, which are used to form carbon-nitrogen bonds. mdpi.com The electronic properties of the quinoline ring system, influenced by the chloro and methyl substituents, along with the steric hindrance provided by the dimethyl groups, could modulate the stability and catalytic efficiency of metal complexes formed with this compound.

Table 1: Potential Catalytic Applications of Metal Complexes with Quinoline-based Ligands

| Catalytic Reaction | Metal Ion | Role of Quinoline Ligand | Potential Application of this compound |

|---|---|---|---|

| Atom Transfer Radical Addition (ATRA) | Copper(II) | Stabilizes the metal center and facilitates the redox cycle. | As a ligand to create catalysts for C-C bond formation. |

| Chan-Lam Coupling | Copper(II) | Modulates the electronic and geometric properties of the catalyst. | As a ligand for catalysts used in C-N bond formation. |

Incorporation into Advanced Functional Materials (e.g., Dyes, Polymers, Semiconductors)

The conjugated π-system of the quinoline ring in this compound imparts it with potential photophysical properties, making it a candidate for incorporation into advanced functional materials. Quinoline derivatives are known to be used in the synthesis of fluorescent dyes and have been explored for applications in organic semiconductors. nih.govacs.org

The presence of the hydroxymethyl group provides a reactive site for polymerization or grafting onto other material surfaces. Polyquinolines are a class of polymers known for their thermal stability and specific optical and electrical properties. researchgate.netacs.org The incorporation of this compound as a monomeric unit could lead to the development of novel polymers with tailored properties. The chloro and methyl substituents can influence the solubility, processability, and the electronic energy levels of the resulting polymer, which are critical parameters for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the inherent fluorescence of some quinoline derivatives suggests that materials incorporating this moiety could be used as fluorescent probes or in sensing applications. nih.govresearchgate.net

Utility in Analytical Chemistry Methodologies (e.g., Chelation, Chromatographic Separation)

In analytical chemistry, quinoline derivatives have found use as chemosensors and in chromatographic methods. The ability of the quinoline nitrogen and the hydroxyl group to act as a chelating moiety allows for the selective binding of metal ions. nih.gov This property is the basis for the development of fluorescent sensors, where the binding of a specific metal ion to the quinoline derivative results in a detectable change in its fluorescence. nanobioletters.comnih.govresearchgate.net Quinoline-based chemosensors have been developed for the detection of various ions, including Fe³⁺ and Zn²⁺. nanobioletters.comnih.gov

The structural characteristics of this compound also suggest its potential use in chromatographic separations. Quinoline compounds can be separated and analyzed using techniques like high-performance liquid chromatography (HPLC). The specific retention behavior of this compound would be influenced by the polarity imparted by the hydroxyl and chloro groups, as well as the nonpolar character of the dimethylquinoline core, allowing for its separation from other analytes.

Table 2: Potential Analytical Applications of this compound

| Analytical Methodology | Principle | Potential Role of the Compound |

|---|---|---|

| Chelation-based Sensing | Formation of a complex with a target analyte (e.g., metal ion) leading to a detectable signal (e.g., fluorescence change). | As a chemosensor for the selective detection of specific metal ions. |

| Chromatographic Separation | Differential partitioning of analytes between a stationary phase and a mobile phase. | As an analyte to be separated or as a component of a stationary phase for selective separations. |

Environmental Science Applications (e.g., Studies on Pollutant Degradation Pathways)

Quinoline and its derivatives are recognized as environmental contaminants, often associated with industrial activities. Understanding their fate and degradation in the environment is crucial. While this compound itself may not be a primary pollutant, studying its degradation pathways can provide insights into the environmental breakdown of more complex chlorinated and methylated quinoline compounds.

Furthermore, some quinoline derivatives have been investigated for their role in environmental remediation. For instance, they have been studied as corrosion inhibitors for metals in acidic environments. najah.eduresearchgate.netelectrochemsci.orgbiointerfaceresearch.com The nitrogen atom and π-electrons of the quinoline ring can interact with the metal surface, forming a protective layer that inhibits corrosion. The specific substituents on this compound could enhance its adsorption onto metal surfaces, making it a potentially effective corrosion inhibitor.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Routes

The synthesis of functionalized quinolines is a mature field, yet there is continuous demand for more efficient, sustainable, and versatile methodologies. nih.gov The traditional synthesis of 2-chloro-3-formylquinolines, the immediate precursors to (2-Chloro-5,7-dimethylquinolin-3-yl)methanol, often relies on the Vilsmeier-Haack reaction using substituted acetanilides. nih.govchemijournal.comchemijournal.com Future research should focus on optimizing this pathway and exploring novel synthetic strategies.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for many heterocyclic syntheses, including quinolines. frontiersin.orgnih.gov Investigating microwave-assisted Vilsmeier-Haack or subsequent reduction steps could lead to a more rapid and energy-efficient production of the target compound.

Transition-Metal Catalysis: Modern organic synthesis increasingly employs transition-metal catalysts for C-H activation and cross-coupling reactions. mdpi.com These methods could offer novel disconnections for constructing the substituted quinoline (B57606) core, potentially starting from simpler, more readily available precursors and allowing for late-stage functionalization.

One-Pot and Multicomponent Reactions (MCRs): Designing a convergent synthesis where multiple bonds are formed in a single operation would enhance atom economy and reduce waste. researchgate.net Exploring MCRs, such as a modified Friedländer synthesis, could provide direct access to the quinoline core with the desired substitution pattern, bypassing the multi-step sequences of classical methods. rsc.orguop.edu.pk

Green Chemistry Approaches: Future synthetic developments should prioritize the use of greener solvents, reusable catalysts, and solvent-free reaction conditions to align with principles of sustainable chemistry. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Optimized Vilsmeier-Haack Reaction | Well-established, reliable precursor synthesis. | Improving yields, reducing reaction times, minimizing hazardous reagents. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. | Optimization of power, temperature, and time for key reaction steps. |

| Transition-Metal Catalyzed C-H Functionalization | High atom economy, novel bond formations, access to diverse analogs. | Development of suitable catalysts and reaction conditions for the quinoline scaffold. |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced purification steps, molecular diversity. | Designing a one-pot reaction involving aniline (B41778), carbonyl, and C-H acid components. |

Advancements in Spectroscopic and Structural Characterization Techniques

A thorough understanding of a molecule's properties begins with its unambiguous structural characterization. While standard techniques like NMR, IR, and mass spectrometry are routine, future work should leverage advanced methods to gain deeper insights. mdpi.commdpi.comijpsr.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for the definitive assignment of all proton and carbon signals, especially for complex derivatives. Nuclear Overhauser Effect (NOE) experiments could provide information about the spatial proximity of the substituents.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition and providing unequivocal evidence of the compound's identity.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure is the gold standard for molecular characterization. It would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and for validating computational models.

Deeper Dive into Computational Modeling and Predictive Capabilities

In silico methods are indispensable tools in modern chemical research, allowing for the prediction of molecular properties and the guidance of experimental work. researchgate.net For this compound, computational studies can provide significant insights before extensive lab work is undertaken.

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry and predict a wide range of properties, including vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govresearchgate.netrsc.org The HOMO-LUMO gap is a key indicator of the molecule's electronic excitability and kinetic stability.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs are synthesized and tested for a particular biological activity, QSAR models can be developed to correlate structural features with activity. nih.govnih.gov This can guide the design of more potent compounds.

Molecular Docking and Dynamics: To explore potential applications in medicinal chemistry, molecular docking simulations can predict how the compound might bind to the active site of a target protein. nih.govrsc.orgnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose over time. nih.gov

| Computational Method | Predicted Properties/Insights | Potential Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, spectroscopic data (IR, NMR), HOMO-LUMO energies, molecular electrostatic potential map. | Aids in structural confirmation, predicts reactivity sites, and assesses electronic properties for materials science applications. |

| QSAR Modeling | Correlation between molecular descriptors and biological activity. | Guides the rational design of new derivatives with enhanced potency. |

| Molecular Docking & Dynamics | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). | Identifies potential therapeutic targets and helps elucidate the mechanism of action at a molecular level. |

Elucidation of Further Molecular Interaction Mechanisms

The way a molecule interacts with its environment—be it a solvent, a crystal lattice, or a biological receptor—is fundamental to its function. The functional groups on this compound (the hydroxyl group, the nitrogen atom, the chlorine atom, and the aromatic system) can all participate in various non-covalent interactions. Future research should aim to characterize these interactions in detail, primarily through single-crystal X-ray diffraction and supported by computational analysis. Key interactions to investigate include hydrogen bonding (involving the -OH group and the quinoline nitrogen), halogen bonding (involving the chlorine atom), and π-π stacking between the aromatic quinoline rings. Understanding these interactions is critical for crystal engineering and for rational drug design.

Design of Next-Generation Chemical Probes and Materials with Tailored Properties

The quinoline ring is an excellent fluorophore, and its derivatives have been extensively used to develop fluorescent probes for bio-imaging and chemosensing. crimsonpublishers.comrsc.org The functional handles on this compound make it an ideal starting point for creating more complex and functional molecules.

Future research in this area could focus on:

Fluorescent Probes: The hydroxymethyl group can be readily modified, for example, by esterification or etherification, to attach recognition units for specific analytes (e.g., metal ions, reactive oxygen species) or to link the molecule to biomolecules. The chloro group at the 2-position is also amenable to nucleophilic substitution, offering another avenue for modification.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, particularly their metal complexes (e.g., with aluminum or iridium), are widely used in OLED technology. acs.orgnih.gov The electronic properties of this compound could be tuned through further synthesis to develop novel emitters for optoelectronic applications.

Anticancer Agents: The quinoline scaffold is present in numerous anticancer drugs. brieflands.comresearchgate.net The unique substitution pattern of this compound could be exploited to develop new therapeutic agents, with its various functional groups allowing for the optimization of properties like solubility, cell permeability, and target affinity.

By systematically pursuing these research avenues, the scientific community can fully elucidate the chemical, physical, and biological properties of this compound, paving the way for its application in diverse fields ranging from medicine to materials science.

Q & A

Q. What are the optimal synthetic routes for (2-Chloro-5,7-dimethylquinolin-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is synthesized via the Vilsmeier-Haack reaction to form the quinoline core, followed by functionalization. Key steps include:

- Using 2-chloro-5,7-dimethylquinoline-3-carbaldehyde as a precursor (synthesized via Vilsmeier-Haack) .

- Employing Ugi multicomponent reactions (Ugi-MCR) with reagents like aniline derivatives, carboxylic acids, and isocyanides in 2,2,2-trifluoroethanol (TFE) as a solvent for improved regioselectivity .

- Monitoring reaction progress via thin-layer chromatography (TLC) and purifying via recrystallization (ethanol or methanol) .

| Key Reaction Parameters | Conditions |

|---|---|

| Solvent for Ugi-MCR | 2,2,2-Trifluoroethanol (TFE) |

| Temperature | Room temperature or mild heating (~50°C) |

| Purification | Recrystallization (ethanol/methanol) |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., chloro and methyl groups on the quinoline ring) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., O–H stretch of methanol at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular conformation using programs like SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can crystallographic data be effectively analyzed to determine the molecular conformation of this compound?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (e.g., Oxford Diffraction CCD systems) .

- Refinement : Employ SHELXL for least-squares refinement, adjusting parameters like thermal displacement and occupancy .